2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide
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Overview
Description
2-Amino-5-isopropyl-N-phenylthiophene-3-carboxamide is a chemical compound with the CAS Number: 590355-48-9 . It has a molecular weight of 261.37 . The IUPAC name for this compound is 2-amino-5-isopropyl-N-phenyl-1H-1lambda3-thiophene-3-carboxamide .
Molecular Structure Analysis
The InChI code for 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide is 1S/C14H17N2OS/c1-9(2)12-8-11(13(15)18-12)14(17)16-10-6-4-3-5-7-10/h3-9,18H,15H2,1-2H3,(H,16,17) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 261.37 . It is recommended to be stored at a temperature of 28 C .Scientific Research Applications
Proteomics Research
2-Amino-5-isopropyl-N-phenylthiophene-3-carboxamide: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound can be used as a biochemical tool to investigate protein interactions, modifications, and expression levels in various biological samples.
Cancer Therapeutics
The compound has potential applications in cancer therapy. It may serve as a building block in the design of dual inhibitors that target both Bcr-Abl kinase and histone deacetylase (HDAC), which are relevant in the pathogenesis of certain cancers . By inhibiting these two pathways, it could contribute to the development of novel anticancer drugs.
Safety and Hazards
properties
IUPAC Name |
2-amino-N-phenyl-5-propan-2-ylthiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-9(2)12-8-11(13(15)18-12)14(17)16-10-6-4-3-5-7-10/h3-9H,15H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCGRANNSRSMRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(S1)N)C(=O)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001198680 |
Source
|
Record name | 2-Amino-5-(1-methylethyl)-N-phenyl-3-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001198680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide | |
CAS RN |
590355-48-9 |
Source
|
Record name | 2-Amino-5-(1-methylethyl)-N-phenyl-3-thiophenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590355-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-(1-methylethyl)-N-phenyl-3-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001198680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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